molecular formula C24H19N3O3S3 B2448488 N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 867042-53-3

N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Cat. No. B2448488
CAS RN: 867042-53-3
M. Wt: 493.61
InChI Key: NVPDRGPXWUMCIH-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can react with sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Inhibition Effects on Enzymes

A study by Yamali et al. (2018) found that compounds related to N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide demonstrated inhibitory effects on acetylcholinesterase (AChE), as well as human carbonic anhydrase (hCA) I and II isoenzymes. This suggests potential applications in inhibiting these enzymes, which could be significant in various therapeutic areas (Yamali et al., 2018).

Selective Inhibition and Anticancer Potential

Yamali et al. (2021) reported that derivatives of this compound demonstrated selective inhibitory effects on cancer-associated hCA IX compared to other isoenzymes. Additionally, some compounds showed promising tumor-specificity, which indicates potential applications in cancer therapy (Yamali et al., 2021).

Potential as Antidepressants

Mathew et al. (2014) conducted a study where they synthesized derivatives of thiophene-based pyrazolines and evaluated them for antidepressant activity. Their results suggest that compounds in this family, including those structurally related to N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide, may be useful as potential antidepressant medications (Mathew et al., 2014).

Application in Antimicrobial Treatments

Rani and Mohamad (2014) synthesized and evaluated pyrazoline derivatives for their antimicrobial activity. Their findings indicate that derivatives related to N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide could have potential applications in treating microbial infections (Rani & Mohamad, 2014).

Anti-inflammatory Applications

A study by Mustafa et al. (2016) on related compounds showed potential anti-inflammatory activities in vivo. This suggests that derivatives of N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide might be useful in developing new anti-inflammatory agents (Mustafa et al., 2016).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The pyridine side chain derivatives showed excellent antimicrobial activity .

properties

IUPAC Name

N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S3/c28-24(23-9-5-15-32-23)27-21(22-8-4-14-31-22)16-20(25-27)17-10-12-18(13-11-17)26-33(29,30)19-6-2-1-3-7-19/h1-15,21,26H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPDRGPXWUMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

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